Methyl 3-aminocyclopentane-1-carboxylate
Description
Contextualization within Cyclic Amino Acid Chemistry and β-Amino Acid Research
Cyclic amino acids are a class of conformationally restricted analogues of their acyclic counterparts. This structural constraint is highly desirable in drug design as it can lead to increased metabolic stability and enhanced binding affinity to biological targets. Within this family, β-amino acids, which possess an additional carbon atom in their backbone compared to α-amino acids, are of particular importance. The incorporation of β-amino acids into peptide sequences can induce specific secondary structures, such as helices and turns, and render the resulting peptides resistant to degradation by proteases. nih.govnih.gov
Methyl 3-aminocyclopentane-1-carboxylate is a prime example of a cyclic β-amino acid derivative. Its cyclopentane (B165970) ring system imparts a significant degree of conformational rigidity, making it an attractive component for the construction of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The study of such compounds is a vibrant area of research, with the potential to yield new therapeutic agents for a wide range of diseases. chemimpex.com
Stereoisomeric Diversity and Configurational Significance of Aminocyclopentane Carboxylates
The presence of multiple stereocenters in this compound gives rise to a number of stereoisomers, each with a unique three-dimensional arrangement of its atoms. The relative orientation of the amino and carboxylate groups on the cyclopentane ring (cis or trans) and the absolute configuration of each stereocenter (R or S) have a profound impact on the molecule's shape and, consequently, its biological activity.
The distinct stereoisomers of this compound, such as the (1R,3S) and (1S,3R) forms, are therefore not just chemical curiosities but are crucial for the systematic exploration of structure-activity relationships in drug discovery. synquestlabs.comsynquestlabs.comscbt.com
This compound as a Prototypical Scaffold for Synthetic Exploration
The structural features of this compound make it an ideal scaffold for synthetic exploration. The amino and carboxylate groups serve as convenient handles for further chemical modification, allowing for the attachment of various side chains and the construction of more complex molecular architectures. For example, the amino group can be acylated or alkylated, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
This versatility has led to its use as a building block in the synthesis of a variety of compounds, from simple derivatives to complex natural product analogues. The rigid cyclopentane framework provides a predictable and well-defined core structure, which is advantageous for the rational design of molecules with specific properties. Its role as a constrained di-functional scaffold is pivotal in the development of novel peptidomimetics, where it can be used to mimic or induce specific peptide secondary structures like β-turns. nih.gov The synthesis of derivatives often starts from precursors like methyl 3-oxocyclopentane-1-carboxylate, which allows for the stereocontrolled introduction of the amino group.
The table below provides a summary of this compound and its related stereoisomers.
| Compound Name | CAS Number | Molecular Formula | Stereochemistry |
| This compound hydrochloride | 180196-56-9 | C7H14ClNO2 | (1R,3S) |
| Methyl (1S,3R)-3-aminocyclopentane-1-carboxylate, N-Cbz protected | 1378251-30-9 | C15H19NO4 | (1S,3R) |
| (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid | 71830-08-5 | C6H11NO2 | (1R,3S) |
| (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid | 71830-07-4 | C6H11NO2 | (1S,3R) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGJFMHFIQWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621664 | |
| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314922-38-7 | |
| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Aminocyclopentane 1 Carboxylate Derivatives
Stereoselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For Methyl 3-aminocyclopentane-1-carboxylate derivatives, this involves the establishment of multiple stereocenters on the cyclopentane (B165970) core. Various strategies have been developed to achieve high levels of stereoselectivity.
Diastereoselective Conjugate Addition and Cyclization Protocols
Diastereoselective conjugate addition, often referred to as Michael addition, is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.combeilstein-journals.org In the context of this compound synthesis, the conjugate addition of an amine or a suitable nitrogen-containing nucleophile to a cyclopentene-1-carboxylate ester is a key step. The stereochemical outcome of this addition can be influenced by the existing stereocenters on the cyclopentene (B43876) ring or by the use of chiral reagents. nih.gov
Subsequent intramolecular cyclization reactions can then be employed to construct the cyclopentane ring with the desired amino and carboxyl functionalities. For instance, a divergent synthesis of both diastereoisomers of (±)-(3-aminocyclopentane)alkylphosphinic acid has been achieved, starting from (±)-(3-hydroxycyclopent-1-ene)alkylphosphinate esters prepared via a palladium-catalyzed C-P bond forming reaction. nih.govrsc.org This highlights the potential of leveraging initial diastereoselective reactions to access a variety of stereoisomers.
A notable example of controlling diastereoselectivity involves tandem conjugate addition-α-alkylation reactions of α,β-unsaturated amides. By employing chiral auxiliaries like (S,S)-(+)-pseudoephedrine, high diastereoselectivities can be achieved. Interestingly, the diastereoselectivity of the initial conjugate addition does not necessarily dictate the final stereochemical outcome of the alkylation step. nih.gov
| Starting Material | Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| α,β-Unsaturated Amide with (S,S)-(+)-pseudoephedrine | Organocuprate | α,β-Disubstituted Amide | High | 63-96 |
| (±)-(3-hydroxycyclopent-1-ene)alkylphosphinate ester | Palladium catalyst | (±)-(3-aminocyclopentane)alkylphosphinic acid | - | - |
Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysts
To achieve enantiomerically pure this compound derivatives, enantioselective strategies are essential. These methods often involve the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst. wikipedia.orgnih.govsigmaaldrich.com
Chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, are stereogenic groups that are covalently attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.govresearchgate.net For example, the asymmetric alkylation and aldol (B89426) reactions of a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol have been shown to proceed with excellent diastereofacial selectivities (>99%). nih.gov Once the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. wikipedia.org
Chiral catalysts, on the other hand, create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction without being consumed. Rhodium, ruthenium, and copper-based catalysts have been employed in the synthesis of non-standard amino acids. georgiasouthern.edu For instance, a chiral iron(III)-salen complex has been used to catalyze an asymmetric Conia-ene-type cyclization to produce an exo-methylenecyclopentane scaffold with a defined quaternary stereocenter.
| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Product Stereoselectivity |
| (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone | Asymmetric alkylation & aldol reaction | N-acyloxazolidinone | >99% d.r. |
| Evans Oxazolidinones | Asymmetric alkylation & aldol reactions | N-acyloxazolidinone | High d.r. |
| Camphorsultam | Michael addition | N-enoylsultam | High d.r. |
| Chiral Iron(III)-salen complex | Asymmetric Conia-ene cyclization | α-functionalized ketone with alkyne | High e.e. |
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer. wikipedia.org
Enzymatic kinetic resolution is a particularly attractive approach due to the high stereoselectivity of enzymes. nih.govnih.govacs.org Lipases, for example, are widely used for the resolution of racemic alcohols and esters. nih.gov A study on the lipase-catalyzed kinetic resolution of cyclic α-amino esters, such as methyl indoline-2-carboxylate, demonstrated that Candida antarctica lipase (B570770) A (CAL-A) exhibits excellent activity and high enantiodiscrimination. nih.gov The success of the resolution was found to be dependent on the choice of the acylating agent. nih.gov Similarly, the enzymatic kinetic resolution of α,α-disubstituted cyclic hydroxy nitriles has been achieved through enzymatic transesterification, providing access to all possible stereoisomers in enantiopure form. acs.org
Besides enzymatic methods, kinetic resolution can also be achieved using chiral chemical reagents. For instance, the kinetic resolution of racemic mandelic acid was first demonstrated using optically active (-)-menthol. wikipedia.org
| Enzyme/Reagent | Substrate | Resolution Type | Outcome |
| Candida antarctica lipase A (CAL-A) | rac-Methyl indoline-2-carboxylate | Enzymatic Kinetic Resolution | High enantiomeric excess of unreacted ester |
| Phosphotriesterase (PTE) mutant G60A-PTE | Chiral phosphoramidate (B1195095) diester | Enzymatic Resolution | 165-fold preference for hydrolysis of the RP isomer |
| (-)-Menthol | rac-Mandelic acid | Chemical Kinetic Resolution | Enrichment of (-)-mandelic acid |
Intramolecular C–H Insertion Reactions
Intramolecular C–H insertion reactions have emerged as a powerful strategy for the construction of cyclic compounds, including cyclopentane derivatives. nih.govacs.org These reactions involve the generation of a reactive intermediate, such as a carbene or nitrene, which then inserts into a C–H bond within the same molecule to form a new C-C or C-N bond and a ring.
Rhodium(II) catalysts are particularly effective in promoting intramolecular C–H insertion reactions of diazo compounds. georgiasouthern.edunih.govnih.govacs.org For example, rhodium-catalyzed intramolecular C–H amination of sulfamate (B1201201) esters has been utilized to synthesize β-amino acids. nih.gov A novel synthetic route to chiral γ-lactams from α-amino acids has been developed via the intramolecular C–H insertion of α-diazo-α-(phenylsulfonyl)acetamides, proceeding with high regio- and stereoselectivity. nih.gov
Palladium-catalyzed C–H activation is another valuable tool for the synthesis of functionalized cyclopentanes. acs.orgdivyarasayan.orgnih.govnih.govrsc.org These reactions often employ a directing group to guide the C–H activation to a specific site. For instance, a palladium-catalyzed tandem directed carbopalladation/C-H bond functionalization has been used for the stereoselective synthesis of cyclopentane-fused benzocyclobutenes. acs.org
| Catalyst | Reaction Type | Substrate | Product |
| Rhodium(II) acetate | Intramolecular C-H Insertion | α-Diazo-α-(phenylsulfonyl)acetamide | Chiral γ-lactam |
| Rhodium(II) espacarboxylate [Rh2(esp)2] | Intramolecular C-H Amination | Sulfamate ester | β-Amino acid derivative |
| Palladium(II) acetate | Tandem Carbopalladation/C-H Activation | γ-(N-Boc-amino)alkene | Cyclopentane-fused benzocyclobutene |
Multicomponent and Cascade Reactions in Cyclopentane Amino Ester Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient approach to complex molecules. researchgate.netnih.gov Similarly, cascade or tandem reactions, involving two or more sequential transformations in a one-pot process, can significantly streamline synthetic routes. nih.govrsc.org
A photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes has been developed for the one-pot synthesis of aminocyclopentane derivatives. nih.gov This method allows for the rapid generation of complex cyclopentyl building blocks. Another example is the one-pot synthesis of functionalized cyclopentenones through the double addition of vinyl magnesium bromide to squaric acid derivatives. nih.gov
While specific examples of MCRs and cascade reactions for the direct synthesis of this compound are not extensively reported, the principles of these efficient synthetic strategies hold great promise for the future development of novel routes to this class of compounds.
Green Chemistry Principles in Aminocyclopentane Carboxylate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.
Key green chemistry principles relevant to the synthesis of aminocyclopentane carboxylates include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis: Employing catalytic reagents (as selective as possible) in preference to stoichiometric reagents. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, is a particularly green approach due to the mild reaction conditions and high selectivity of enzymes. acs.orgnih.govnih.govyoutube.com
Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. Aqueous synthesis and the use of alternative solvents are key aspects of this principle.
Reduction of Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and waste generation.
The application of biocatalysis, as discussed in the kinetic resolution section, is a prime example of green chemistry in action. Enzymatic reactions are typically run in water under mild conditions, are highly selective, and the enzymes themselves are biodegradable. mdpi.com The development of one-pot and cascade reactions also aligns with green chemistry principles by reducing the number of work-up and purification steps, thereby minimizing solvent use and waste generation.
Stereochemical Control and Conformational Analysis in Aminocyclopentane Systems
Absolute and Relative Stereocontrol during Cyclopentane (B165970) Ring Formation
The formation of the cyclopentane ring in derivatives such as methyl 3-aminocyclopentane-1-carboxylate presents a significant stereochemical challenge. Achieving control over both the relative and absolute stereochemistry of the substituents at positions 1 and 3 is crucial for obtaining the desired biologically active isomers. Various synthetic strategies have been developed to address this, with cycloaddition reactions and Michael additions being prominent examples.
One powerful method for constructing the cyclopentane core with defined stereochemistry is the intramolecular 1,3-dipolar cycloaddition. This approach allows for the stereoselective synthesis of disubstituted cyclopentanes. For instance, the cycloaddition of a nitrone with an alkene can proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. The stereochemical outcome is often dictated by the steric and electronic properties of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions. Theoretical studies, such as those employing molecular electron density theory (MEDT), have been instrumental in understanding the regio- and stereoselectivity of these reactions rsc.orgnih.gov.
Michael addition reactions also offer a versatile route to 1,3-disubstituted cyclopentanes. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can establish one of the stereocenters, with the subsequent cyclization setting the second. The diastereoselectivity of this process can be influenced by the nature of the nucleophile, the electrophile, and the reaction conditions. Organocatalysis has emerged as a powerful tool in this context, with chiral catalysts enabling enantioselective Michael additions beilstein-journals.org. For example, the addition of a dicarbonyl compound to an α,β-unsaturated system can be catalyzed by chiral secondary amines or squaramides to afford highly functionalized cyclopentanes with excellent enantioselectivity.
The table below summarizes the stereochemical outcomes of representative cyclopentane ring formation reactions.
| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| 1,3-Dipolar Cycloaddition | Nitrone + Alkene | Thermal | High (endo favored) | N/A (for racemic) |
| Michael Addition | Cyclopentane-1,2-dione + Alkylidene oxindole | Squaramide catalyst | Moderate | High |
| Consecutive Michael-Claisen | Acetone + α,β-Unsaturated ester | NaH, low temperature | High regioselectivity | N/A (for racemic) |
Influence of Chiral Amides and Other Chiral Inducers on Stereochemical Outcome
To achieve absolute stereocontrol in the synthesis of compounds like this compound, the use of chiral inducers is essential. Chiral auxiliaries, which are temporarily incorporated into the reacting molecule, can effectively bias the stereochemical course of a reaction. These auxiliaries create a chiral environment that directs the approach of reagents to one face of the molecule over the other, leading to the formation of a specific enantiomer.
A widely used class of chiral auxiliaries is the Evans oxazolidinones. These auxiliaries can be acylated and then subjected to various reactions, such as alkylations and aldol (B89426) additions, with high diastereoselectivity researchgate.netwikipedia.org. The stereochemical outcome is reliably predicted by the steric hindrance imposed by the substituents on the oxazolidinone ring. After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions to reveal the chiral product. While specific applications to this compound are not extensively documented, the principles of Evans' asymmetric synthesis are broadly applicable to the stereocontrolled introduction of substituents on a cyclopentane precursor.
Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven to be highly effective in asymmetric synthesis, particularly in aldol reactions scielo.org.mx. These auxiliaries can provide complementary stereoselectivity to the Evans oxazolidinones. Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that can be used to form chiral amides, which then undergo diastereoselective reactions rsc.orgnih.gov. The bulky phenyl group and the hydroxyl group of the auxiliary effectively shield one face of the enolate, directing incoming electrophiles to the opposite face.
The following table provides examples of common chiral auxiliaries and their typical applications in asymmetric synthesis.
| Chiral Auxiliary | Type of Reaction | Key Feature |
| Evans Oxazolidinones | Alkylation, Aldol, Michael Addition | Formation of a rigid chelated transition state |
| Pseudoephedrine/Pseudoephenamine | Alkylation of amides | Steric shielding by phenyl and hydroxyl groups |
| Sulfur-based Thiazolidinethiones | Aldol reactions | High diastereoselectivity, complementary to oxazolidinones |
Conformational Preferences and Structural Dynamics of the Cyclopentane Ring
The cyclopentane ring is not planar but exists in a continuous series of puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). In substituted cyclopentanes, such as this compound, the substituents will preferentially occupy positions that minimize steric interactions, leading to a favored conformation.
The conformational analysis of closely related molecules, such as isomers of 1-aminocyclopentane-1,3-dicarboxylic acid, provides valuable insights into the probable conformational preferences of this compound rsc.org. Studies using NMR spectroscopy and molecular dynamics have shown that for the cis-isomer, a conformation where both carboxyl groups are in equatorial positions to reduce steric energy is favored. In the trans-isomer, an electrostatic attraction between the amino group and one of the carboxyl groups can stabilize conformations where these groups are in axial or isoclinal positions rsc.org.
For this compound, the conformational equilibrium will be influenced by the steric bulk of the amino and methyl ester groups, as well as potential intramolecular hydrogen bonding. In the cis-isomer, it is likely that a conformation with both substituents in pseudo-equatorial positions would be favored to minimize steric strain. For the trans-isomer, a more complex interplay of steric and electronic factors would determine the preferred conformation, with the possibility of intramolecular interactions influencing the equilibrium.
NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclopentane rings. The vicinal coupling constants (³J_HH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred conformation of the ring in solution auremn.org.brmdpi.com. Computational methods, such as Density Functional Theory (DFT), can also be used to calculate the relative energies of different conformations and predict the most stable structures rsc.orgnih.gov.
The table below outlines the key characteristics of the envelope and twist conformations of the cyclopentane ring.
| Conformation | Symmetry | Key Structural Feature |
| Envelope | C_s | Four carbon atoms are coplanar, and the fifth is out of the plane. |
| Twist (Half-Chair) | C_2 | Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. |
Derivatization and Functionalization of Methyl 3 Aminocyclopentane 1 Carboxylate
Chemoselective Transformations of Amino and Ester Functionalities
The presence of two distinct reactive sites—an amine and an ester—on the methyl 3-aminocyclopentane-1-carboxylate core necessitates precise control over reaction conditions to achieve selective modifications. This chemoselectivity is crucial for building complex molecules in a stepwise and predictable manner.
The amino group, being a nucleophile, can be selectively targeted under specific reaction conditions. organic-chemistry.org For instance, it can be acylated to form amides, a common transformation in peptide synthesis. youtube.com Protecting the amine as a carbamate (B1207046) allows for the selective reaction of other functional groups with electrophiles. organic-chemistry.org
Conversely, the methyl ester functionality can undergo hydrolysis to the corresponding carboxylic acid, typically using aqueous base or acid. libretexts.org This carboxylic acid can then be activated and coupled with amines to form amide bonds. libretexts.org Alternatively, the ester can react with Grignard reagents to yield tertiary alcohols. libretexts.org The choice of reagents and reaction conditions dictates which functional group reacts, enabling chemists to tailor the derivatization strategy to their specific synthetic goals.
Introduction of Diverse Substituents on the Cyclopentane (B165970) Ring
Beyond modifying the existing amino and ester groups, the cyclopentane ring itself can be functionalized to introduce additional diversity. Various synthetic methods allow for the attachment of different substituents at various positions on the carbocyclic frame.
One approach involves the use of organometallic reagents. For example, organocerium reagents can react with cycloalkanones to introduce aryl or heteroaryl groups. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also powerful tools for creating carbon-carbon bonds on the cyclopentane ring. organic-chemistry.org Furthermore, radical reactions can be employed to introduce substituents, offering alternative pathways for functionalization. organic-chemistry.org The ability to modify the cyclopentane scaffold provides access to a vast chemical space, enabling the synthesis of novel compounds with potentially unique biological activities. rsc.orgacs.org
Recent advancements have enabled the site-selective C-H functionalization of cycloalkanes, a previously challenging transformation. nih.gov This allows for the direct introduction of aryl groups at the γ-position of cycloalkane carboxylic acids, providing a more efficient route to complex carbocycles. nih.govnih.gov
Orthogonal Protecting Group Strategies for Multifunctional Derivatives
When synthesizing complex molecules with multiple functional groups, it is often necessary to temporarily block the reactivity of certain groups while others are being modified. This is achieved through the use of protecting groups, and an "orthogonal" strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.orgiris-biotech.de This approach is fundamental in the synthesis of complex peptides and other multifunctional molecules. nih.gov
For a molecule like this compound, which may be further elaborated with other reactive moieties, an orthogonal protection scheme is essential. For example, the amino group could be protected with a base-labile group like Fmoc (fluorenylmethyloxycarbonyl), while a carboxylic acid elsewhere in the molecule is protected as an acid-labile tert-butyl ester. wikipedia.org This allows for the selective deprotection and reaction at either site without affecting the other. wikipedia.orgiris-biotech.de A variety of protecting groups are available, each with specific cleavage conditions, enabling chemists to design complex, multi-step syntheses. sigmaaldrich.comacs.org
Table 1: Common Orthogonal Protecting Groups in Peptide Synthesis wikipedia.orgiris-biotech.desigmaaldrich.com
| Protecting Group | Protected Functionality | Cleavage Conditions | Stable To |
| Fmoc | Amine | 20% Piperidine in DMF | Acid, Hydrogenolysis |
| Boc | Amine | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |
| Cbz (Z) | Amine | H2/Pd, HBr/Acetic Acid | Mild Acid, Mild Base |
| t-Butyl (tBu) | Carboxylic Acid, Hydroxyl | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |
| Benzyl (Bzl) | Carboxylic Acid, Hydroxyl | H2/Pd, Strong Acid | Mild Acid, Base |
| Allyl/Alloc | Carboxylic Acid, Amine | Pd(PPh3)4 | Acid, Base |
This table provides examples of common orthogonal protecting groups and is not exhaustive.
Formation of Peptide Mimetics and Constrained Peptide Scaffolds
The rigid, cyclic nature of the cyclopentane ring makes this compound an excellent building block for creating peptide mimetics and constrained peptide scaffolds. musechem.com Peptides are often too flexible, leading to poor binding with their biological targets and susceptibility to enzymatic degradation. nih.gov By incorporating rigid scaffolds like the cyclopentane ring, the conformational freedom of the resulting molecule is reduced, which can lead to enhanced binding affinity and stability. musechem.comnih.gov
The amino and carboxylate functionalities on the cyclopentane ring allow it to be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov The resulting structures mimic the spatial arrangement of natural amino acid side chains but with a constrained backbone. This approach has been used to develop novel therapeutics with improved pharmacological properties. mdpi.comunimelb.edu.au The incorporation of unnatural amino acids, including cyclic structures, expands the accessible conformational space of peptides, allowing for the design of molecules with novel functions. digitellinc.comyoutube.com
Furthermore, the cyclopentane scaffold can be used to create cyclic peptides, where the peptide chain is cyclized back onto itself. mdpi.com This further restricts the conformation and can lead to even greater stability and target specificity. musechem.com The use of such constrained scaffolds is a powerful strategy in modern drug design. nih.gov
Applications As Chiral Building Blocks in Complex Molecule Synthesis
Utilization in the Construction of Natural Product Analogs and Derivatives
The aminocyclopentane core is a common motif in a variety of biologically active natural products isolated from sources ranging from bacteria to marine sponges. Consequently, synthons like methyl 3-aminocyclopentane-1-carboxylate are instrumental in the total synthesis and derivatization of these complex molecules.
A significant application is in the synthesis of carbocyclic nucleoside analogs. chemicalbook.com These compounds, where a carbon atom replaces the oxygen in the furanose ring of natural nucleosides, exhibit enhanced metabolic stability against cleavage by phosphorylases and hydrolases. chemicalbook.com This stability makes them attractive candidates for antiviral and antitumor agents. The synthesis of these analogs often involves a convergent approach where a functionalized carbocyclic moiety, derived from precursors like aminocyclopentane carboxylates, is coupled with an intact heterocyclic base. chemicalbook.com
Furthermore, the aminocyclopentane framework is central to the structure of various alkaloids. For instance, a key strategy in the total synthesis of (±)-Agelastatin A, a potent antitumoral agent isolated from a marine sponge, involves the use of a trans-4,5-diaminocyclopentenone synthon. sigmaaldrich.com This highlights the utility of aminocyclopentane building blocks in accessing complex, biologically significant natural products. sigmaaldrich.com
Table 1: Examples of Natural Product Analogs Derived from Aminocyclopentane Scaffolds
| Natural Product Class | Core Structure | Synthetic Application | Biological Relevance |
|---|---|---|---|
| Carbocyclic Nucleosides | Cyclopentane (B165970) or Cyclopentene (B43876) Ring | Serves as a stable replacement for the furanose sugar ring. chemicalbook.com | Antiviral, Antitumor. chemicalbook.com |
Role in the Synthesis of Pharmacologically Relevant Scaffolds
Beyond mimicking specific natural products, this compound and related structures are used to generate novel molecular scaffolds with significant pharmacological potential. These scaffolds form the core of new chemical entities designed to interact with specific biological targets.
The development of carbocyclic nucleosides is a prime example of creating pharmacologically vital scaffolds. chemicalbook.com Two prominent drugs, Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent), are purine (B94841) carbocyclic nucleosides that function as reverse-transcriptase inhibitors. chemicalbook.com Their synthesis relies on the construction of a chiral cyclopentane ring that correctly orients the nucleobase and other substituents for effective interaction with the viral enzyme. chemicalbook.com
The versatility of the aminocyclopentane core allows for the creation of diverse compound libraries for drug discovery. By modifying the functional groups on the cyclopentane ring, chemists can systematically alter the molecule's properties to optimize its activity and selectivity for a given biological target.
Development of Enzyme Inhibitors and Receptor Ligands from Aminocyclopentane Carboxylates
The constrained conformation of the aminocyclopentane ring system is particularly useful for designing molecules that can fit precisely into the active sites of enzymes or the binding pockets of receptors.
Aminocyclopentane derivatives have been successfully incorporated into potent enzyme inhibitors. For example, they are key chiral intermediates in the synthesis of cholesterol-lowering agents that act by inhibiting HMG-CoA reductase. The rigid scaffold helps to correctly position the functional groups that mimic the natural substrate of the enzyme, leading to effective inhibition.
In the realm of receptor ligands, aminocyclopentane carboxylic acids have been used to create analogs of neuropeptides. A study on arginine vasopressin (AVP) analogs showed that substituting a residue with 1-aminocyclopentane-1-carboxylic acid significantly altered the peptide's interaction with its receptors. acs.org This modification resulted in compounds with high antidiuretic potency but low pressor activity, demonstrating how the aminocyclopentane scaffold can be used to achieve receptor selectivity and fine-tune pharmacological profiles. acs.org
Table 2: Applications in Biologically Active Agents
| Agent Class | Target | Scaffold | Resulting Activity | Citation |
|---|---|---|---|---|
| Antiviral Drug | HIV Reverse Transcriptase | Carbocyclic Guanine Nucleoside (e.g., Abacavir) | Inhibition of viral replication | chemicalbook.com |
| Antiviral Drug | Hepatitis B Virus | Carbocyclic Guanine Nucleoside (e.g., Entecavir) | Inhibition of viral replication | chemicalbook.com |
| Receptor Ligand | Vasopressin/Oxytocin Receptors | Arginine Vasopressin Analog | Selective modulation of receptor activity | acs.org |
Integration into Supramolecular Assemblies and Functional Materials
The application of aminocyclopentane carboxylates extends beyond medicinal chemistry into the field of materials science and supramolecular chemistry. The defined stereochemistry and hydrogen-bonding capabilities of these molecules make them excellent building blocks for creating ordered, higher-level structures.
Aminocyclopentane carboxylic acids are used to construct peptide foldamers—oligomers that adopt stable, predictable secondary structures similar to natural peptides. These foldamers are of interest for their potential catalytic activity and their ability to form nanostructures through self-assembly. nih.gov The rigid cyclopentane unit introduces conformational constraints that guide the folding process, enabling the design of molecules with specific three-dimensional shapes and functions. nih.gov
Furthermore, these amino acids have been incorporated into cyclic peptides to study their conformational preferences. By comparing experimental data from techniques like Vibrational Circular Dichroism (VCD) with theoretical calculations, researchers can elucidate the three-dimensional structures of these complex assemblies. This fundamental understanding of how aminocyclopentane units influence molecular conformation is crucial for designing advanced functional materials and complex molecular systems.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
The biological activity of aminocyclopentane derivatives is often dictated by their stereochemistry. Consequently, the development of catalytic systems that can control the three-dimensional arrangement of atoms during the synthesis of methyl 3-aminocyclopentane-1-carboxylate and its analogs is of paramount importance.
Current research is focused on creating highly efficient and stereoselective catalytic methods. google.comresearchgate.net This includes the design of novel chiral catalysts, such as squaramides and Brønsted acids, that can work cooperatively to achieve high enantioselectivity in reactions like the Pictet-Spengler reaction. nih.gov The fine-tuning of these catalyst systems, including the selection of appropriate co-catalysts, is crucial for accommodating a wide range of substrates and achieving the desired stereochemical outcome. nih.gov For instance, the synthesis of specific stereoisomers of aminocyclopentane tricarboxylic acids has been a significant challenge, with traditional methods often resulting in a mixture of isomers requiring difficult purification. google.com Novel catalytic approaches aim to overcome these limitations, providing direct access to stereochemically pure compounds. google.com
Another promising area is the use of alkylidene carbene 1,5-C-H insertion reactions. researchgate.net This methodology allows for the installation of stereocenters with high retention of stereochemistry, providing an elegant pathway to enantiomerically pure aminocyclopentane derivatives. researchgate.net The development of such stereoselective methods is critical for synthesizing conformationally constrained analogs of biologically important molecules like L-glutamate. researchgate.net
Integration with Automated Synthesis and High-Throughput Methodologies
The demand for large libraries of diverse compounds for drug discovery and other applications has driven the integration of automated synthesis and high-throughput screening (HTS) methodologies. nih.govnih.gov These technologies enable the rapid synthesis and evaluation of numerous derivatives of this compound, accelerating the discovery of new bioactive molecules.
Automated synthesis platforms can significantly simplify the production of labeled compounds, such as those containing carbon-11, which are used in positron emission tomography (PET). nih.gov The development of automated synthesis apparatus for L-[3-¹¹C]-labeled aromatic amino acids showcases the potential for applying similar technologies to the synthesis of radiolabeled aminocyclopentane derivatives for imaging applications. nih.gov
High-throughput screening assays are instrumental in identifying compounds with specific biological activities from large chemical libraries. nih.gov For example, an unbiased phenotypic screen was successfully used to identify small-molecule inhibitors of clot retraction from a library of thousands of compounds. nih.gov This approach can be applied to screen libraries of this compound derivatives for a wide range of biological targets. The combination of combinatorial synthesis and HTS allows for the generation and rapid screening of vast numbers of compounds, as demonstrated by the development of a methodology for the high-throughput synthesis and screening of cyclic peptide libraries. nih.gov
Bioorthogonal Derivatization and Bioconjugation Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This powerful set of tools allows for the specific labeling and tracking of biomolecules in their natural environment. This compound, with its amino and carboxyl functional groups, is an ideal scaffold for the incorporation of bioorthogonal handles.
These handles, such as azides, alkynes, or strained alkenes, can be introduced into the cyclopentane (B165970) ring, allowing the resulting molecule to be selectively conjugated to other molecules bearing a complementary reactive group. nih.govthermofisher.com The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is a prominent example of a bioorthogonal ligation that is known for its rapid kinetics and biocompatibility. nih.gov
Bioconjugation strategies are essential for attaching these modified aminocyclopentane derivatives to biomolecules like proteins, peptides, or nucleic acids. thermofisher.comnih.gov Common methods target reactive functional groups on these biomolecules, such as primary amines or sulfhydryls. thermofisher.comnih.gov For instance, N-hydroxysuccinimide (NHS) esters can react with primary amines to form stable amide bonds. thermofisher.com The ability to orthogonally deprotect different functional groups on the aminocyclopentane core allows for the selective modification of the molecule, a strategy that has been successfully employed in the total synthesis of complex natural products like (±)-Agelastatin A. nih.gov
Design of Next-Generation Aminocyclopentane-Based Molecular Probes
Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. nih.govspringerprofessional.de Aminocyclopentane scaffolds, derived from this compound, offer a versatile platform for the design of next-generation molecular probes for various imaging modalities, including PET and fluorescence imaging. mdpi.comnih.gov
The design of an effective molecular probe requires careful consideration of several factors, including target affinity and selectivity, in vivo stability, and favorable pharmacokinetic properties. nih.govmdpi.com For PET imaging, this involves labeling the aminocyclopentane core with a positron-emitting radionuclide. The development of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) as a PET tracer for imaging brain tumors highlights the potential of amino acid analogs in this area. snmjournals.org
In the realm of fluorescence imaging, the aminocyclopentane scaffold can be functionalized with fluorescent dyes. mdpi.com The design of these probes often involves incorporating a targeting moiety that directs the probe to a specific receptor or enzyme. nih.gov The development of receptor-targeted fluorescent probes allows for the visualization of the distribution and function of disease-related receptors, which can aid in early diagnosis and the development of new therapies. nih.gov The versatility of the aminocyclopentane core allows for the incorporation of various functional groups to tune the properties of the resulting probe, such as its solubility, quantum yield, and emission wavelength. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-aminocyclopentane-1-carboxylate and ensuring stereochemical purity?
- Methodological Answer: Synthesis routes should employ stereospecific strategies such as chiral auxiliary-assisted reactions or enzymatic resolution to control stereochemistry. For example, stereoisomers like (1R,3R)- and (1R,3S)-configurations are synthesized via distinct catalytic pathways, as demonstrated by PharmaBlock Sciences’ work on intermediates . Characterization of stereochemical purity requires chiral HPLC or polarimetry, supplemented by X-ray crystallography for absolute configuration confirmation.
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer: Follow OSHA HCS guidelines: use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C to prevent degradation. Avoid dust formation via solvent-wet handling or fume hood use. Emergency protocols include rinsing exposed skin with water and consulting SDS Sections 4 and 7 for first-aid measures .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry, as shown in ethyl 3-azido-2-hydroxycyclopentanecarboxylate analysis (δ 4.21 ppm for azido protons) . Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹), while high-resolution mass spectrometry (HRMS) validates molecular weight (143.18 g/mol) .
Q. What are the key steps in analyzing the compound’s crystal structure?
- Methodological Answer: Use SHELX-97 for structure solution via direct methods and SHELXL for refinement against diffraction data. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters. Mercury CSD aids in analyzing packing motifs and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational models predict the compound’s conformation and reactivity?
- Methodological Answer: Density Functional Theory (DFT) calculations optimize ground-state geometries and predict puckering amplitudes (e.g., Cremer-Pople coordinates for cyclopentane rings) . Molecular dynamics simulations assess solvent effects on conformation. Mercury’s Materials Module compares packing similarities with Cambridge Structural Database entries to infer reactivity in solid-state reactions .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous NOE effects, employ X-ray crystallography (via SHELX refinement) to unambiguously assign stereochemistry. Conflicting mass spectral data should be re-evaluated using isotopically labeled analogs or tandem MS/MS fragmentation .
Q. What strategies optimize the compound’s bioactivity in drug discovery?
- Methodological Answer: Structure-Activity Relationship (SAR) studies involve modifying the cyclopentane scaffold’s substituents (e.g., replacing methyl esters with bioisosteres). In vitro assays, such as radioligand binding (e.g., DA/5-HT receptor affinity testing), guide functionalization. Conformational constraints via ring puckering (q ≈ 0.5 Å, φ ≈ 30°) can enhance target selectivity .
Q. How to assess the environmental impact and degradation pathways of this compound?
- Methodological Answer: Conduct OECD 301 biodegradability tests in aqueous media under aerobic conditions. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) evaluate acute aquatic toxicity. For photodegradation, use HPLC-MS to identify breakdown products after UV exposure. Note: Current SDS data gaps (Section 12) necessitate experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
